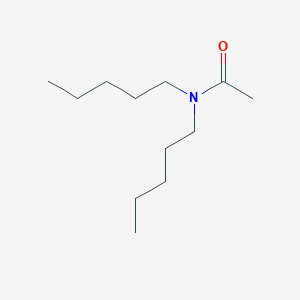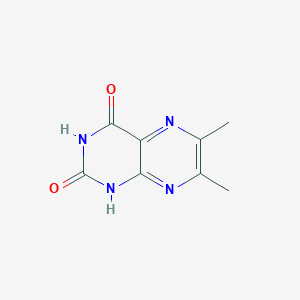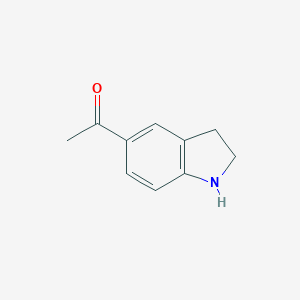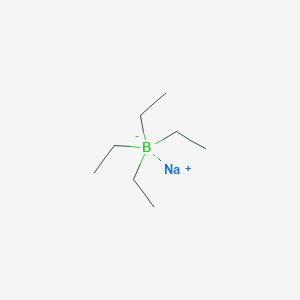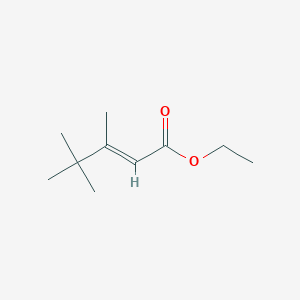
ethyl (E)-3,4,4-trimethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3,4,4-trimethylpent-2-enoate, also known as Ethyl geranylacetate, is a colorless liquid with a fruity and floral odor. It is commonly used in the fragrance industry, and it is found in many perfumes, soaps, and cosmetics. In addition, it has been studied for its potential use in scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate is not fully understood, but it is believed to act on the GABA system, which is responsible for regulating anxiety and sleep. It is thought to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory neurotransmitter activity and a decrease in neuronal excitability.
Effets Biochimiques Et Physiologiques
In addition to its anxiolytic and sedative effects, ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate in lab experiments is its unique chemical properties, which make it a useful tool for studying the GABA system and its effects on anxiety and sleep. However, one limitation is its potential toxicity, which must be taken into consideration when conducting experiments.
Orientations Futures
There are several future directions for the study of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate, including further investigation of its mechanism of action, its potential use in the treatment of anxiety and sleep disorders, and its potential use in the treatment of neurodegenerative and inflammatory diseases. Additionally, research could focus on the development of safer and more effective methods for synthesizing ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.
Méthodes De Synthèse
The synthesis of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate can be achieved through a variety of methods, including esterification, transesterification, and acylation. One of the most common methods is the esterification of geraniol and acetic acid in the presence of a catalyst, such as sulfuric acid, to yield ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.
Applications De Recherche Scientifique
Ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and sleep disorders.
Propriétés
Numéro CAS |
16812-82-1 |
|---|---|
Nom du produit |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+ |
Clé InChI |
CBUBTSAGSSBGGF-BQYQJAHWSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/C(C)(C)C |
SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
SMILES canonique |
CCOC(=O)C=C(C)C(C)(C)C |
Synonymes |
(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



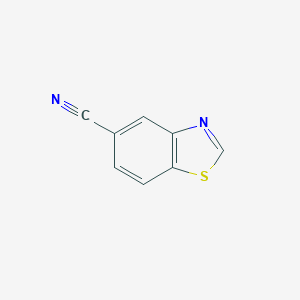
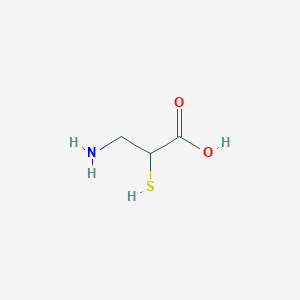
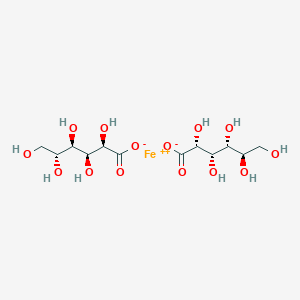
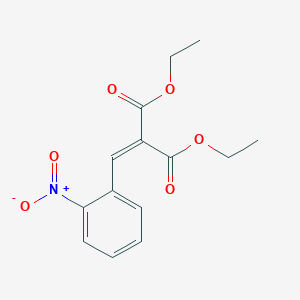
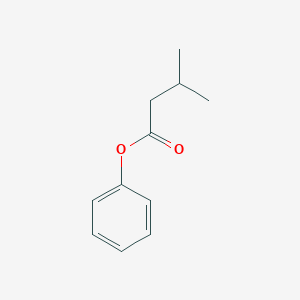
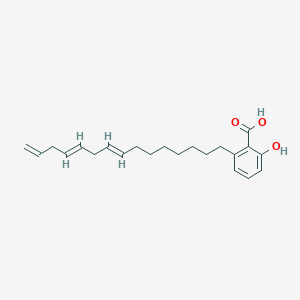
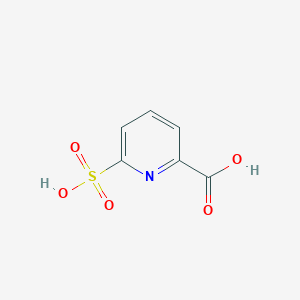
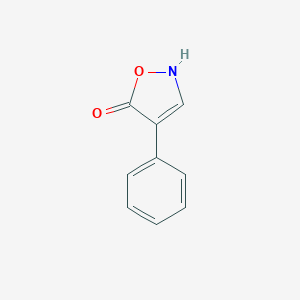
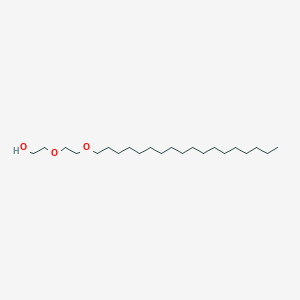
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
